REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:10]#[C:11][Si](C)(C)C)[C:6]([NH2:9])=[N:7][CH:8]=1>CN1CCCC1=O.[Cu]I>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]2[CH:10]=[CH:11][NH:9][C:6]2=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=NC1)N)C#C[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
0.85 L
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
copper(I) iodide
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Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 190° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove N-methylpyrrolidone in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (QingDao silical gel, 200-300 mesh, 40% ethyl acetate/hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(=NC1)NC=C2)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |